molecular formula C11H14O4 B3015650 Methyl 4-ethoxy-3-methoxybenzoate CAS No. 3535-24-8

Methyl 4-ethoxy-3-methoxybenzoate

Cat. No.: B3015650
CAS No.: 3535-24-8
M. Wt: 210.229
InChI Key: HVLQOCXAZMSAPT-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3-methoxybenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is often used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethoxy-3-methoxybenzoate can be synthesized through the esterification of 4-ethoxy-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone at 65°C for 24 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: 4-ethoxy-3-methoxybenzoic acid.

    Reduction: 4-ethoxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethoxy-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular interactions are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.

    Ethyl 4-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-ethoxy-4-methoxybenzoate: Similar structure but with different positions of the ethoxy and methoxy groups.

Uniqueness

Methyl 4-ethoxy-3-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-ethoxy-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-9-6-5-8(11(12)14-3)7-10(9)13-2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQOCXAZMSAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 25.0 g (137 mmol) methyl vanillate, 38.87 g (274 mmol) potassium carbonate, 500 ml DMF, and 16.5 ml (206 mmol) ethyl iodide was heated to 100° C. under N2. At 2.5 hours, cooled and removed solids. Stripped solvent, and partitioned between water and methylene chloride. Stripped solvent and dried in vacuo, giving 25.85 g of white solid: mass spectrum (EI m/e): M=210.0.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.87 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl vanillate (6.376 g, 35 mmol), bromoethane (4.359 g, 40 mmol), and K2CO3 (5.528 g, 40 mmol) in DMF (40 mL) was heated at 70° C. for 2 hours. The reaction mixture was quenched with water, filtered, washed with water, and dried under vacuum with P2O5 to give methyl 4-ethoxy-3-methoxybenzoate as white solid (7.123 g, 97%). 1H NMR (300 MHz, CDCl3) δ 7.66 (dd, 1H), 7.55 (d, 1H), 6.88 (d, 1H), 4.17 (q, 2H), 3.93 (s, 3H), 3.89 (s, 3H), 1.50 (t, 3H); LC-MS (ESI) m/z 211 (M+H)+.
Quantity
6.376 g
Type
reactant
Reaction Step One
Quantity
4.359 g
Type
reactant
Reaction Step One
Name
Quantity
5.528 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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